molecular formula C7H9BrN2O2S B581826 N-(2-amino-4-bromophenyl)methanesulfonamide CAS No. 156522-16-6

N-(2-amino-4-bromophenyl)methanesulfonamide

Cat. No.: B581826
CAS No.: 156522-16-6
M. Wt: 265.125
InChI Key: FGUREUBPTZSCIG-UHFFFAOYSA-N
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Description

N-(2-amino-4-bromophenyl)methanesulfonamide: is a chemical compound with the molecular formula C7H9BrN2O2S and a molecular weight of 265.13 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methanesulfonamide group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-4-bromophenyl)methanesulfonamide typically involves the reaction of 2-amino-4-bromobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-amino-4-bromophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

N-(2-amino-4-bromophenyl)methanesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-amino-4-bromophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

  • N-(2-amino-3-bromophenyl)methanesulfonamide
  • N-(2-amino-4-chlorophenyl)methanesulfonamide
  • N-(2-amino-4-fluorophenyl)methanesulfonamide

Comparison: N-(2-amino-4-bromophenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs with different halogen substituents. The bromine atom can influence the compound’s electronic properties, making it more suitable for specific reactions and applications .

Properties

IUPAC Name

N-(2-amino-4-bromophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUREUBPTZSCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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